1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

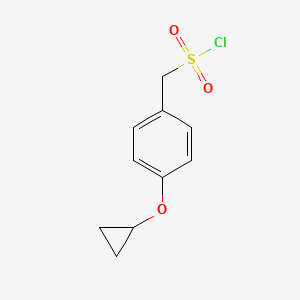

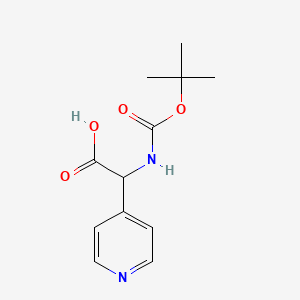

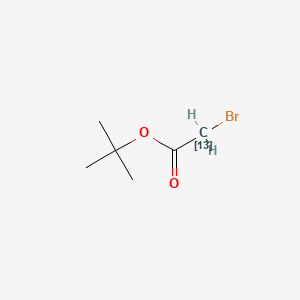

This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO3 . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.23 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . The exact mass is 207.08954328 g/mol, and the monoisotopic mass is also 207.08954328 g/mol . The topological polar surface area is 57.6 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1H-Indole derivatives have been explored in the synthesis of various heterocyclic compounds. For instance, studies have shown the use of these compounds in the synthesis of 3H-[1,2]diazepino[5,6-b]indoles, pyrido[4,3-b]indoles, and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, demonstrating their versatility in organic chemistry and pharmaceutical applications (Karrick & Peet, 1986); (Kobayashi et al., 1993); (Kappe et al., 2003).

Antimicrobial Applications

Some derivatives of 1H-Indole have been synthesized and evaluated for their antimicrobial properties. For instance, compounds linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown moderate inhibitory activity against fungi and bacteria, highlighting the potential of 1H-Indole derivatives in developing new antimicrobial agents (Ramadan et al., 2019).

Photoinduced Molecular Transformations

1H-Indole derivatives have been utilized in photoinduced molecular transformations, particularly in the synthesis of benz[f]indole-diones and indole-diones via regioselective photoaddition. These processes are significant in the field of photochemistry and molecular engineering (Kobayashi et al., 1991).

Chemosensory Applications

1H-Indole-2,3-dione compounds have shown promising applications as chemosensors, especially in detecting Fe3+ ions. Their functional groups allow them to bind and chelate metal ions, making them useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDYFOKPSXHPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726718 |

Source

|

| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- | |

CAS RN |

3736-31-0 |

Source

|

| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)